An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-3-fluorocyclobutanecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-3-fluorocyclobutanecarboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyano-3-fluorocyclobutanecarboxylic acid. In the dynamic landscape of drug discovery, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties are the bedrock upon which pharmacokinetic and pharmacodynamic behaviors are built, influencing everything from solubility and membrane permeability to target binding and metabolic stability.[1][2][3][4][5] This document is structured to deliver not just data, but also the scientific rationale behind the experimental determination of these critical parameters.
Molecular Structure and Isomerism
The nomenclature "Cyclobutanecarboxylic acid, 3-cyano-3-fluoro-" specifies a four-membered carbon ring substituted with a carboxylic acid group, a cyano group, and a fluorine atom. For the purpose of this guide, we will consider the primary structure where the carboxylic acid is at position 1, and both the cyano and fluoro groups are at position 3.
Core Physicochemical Properties: A Tabulated Summary
Quantitative data for novel compounds are often determined experimentally or estimated using computational models.[6][] Below is a table summarizing the predicted and known physicochemical properties of 3-Cyano-3-fluorocyclobutanecarboxylic acid and its close structural analogs.
| Property | 3-Cyano-3-fluorocyclobutanecarboxylic acid (Predicted) | cis-3-Fluorocyclobutane-1-carboxylic acid (Experimental) | trans-3-Fluorocyclobutane-1-carboxylic acid (Experimental) | 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid (Predicted) |
| Molecular Formula | C₆H₆FNO₂ | C₅H₇FO₂ | C₅H₇FO₂ | C₆H₅F₂NO₂ |
| Molecular Weight | 143.12 g/mol | 118.11 g/mol | 118.11 g/mol | 161.09 g/mol |
| pKa | Estimated ~3.5-4.5 | 4.49[4] | 4.31[4] | Not Available |
| LogP (Octanol/Water) | Estimated 0.5 - 1.5 | Not Available | Not Available | 0.7 (XlogP)[8] |
| Aqueous Solubility | Predicted to be moderately soluble | Not Available | Not Available | Not Available |
| Polar Surface Area | 63.1 Ų | 37.3 Ų | 37.3 Ų | 63.1 Ų |
Lipophilicity: The Gatekeeper of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[1] A balanced LogP is essential for oral absorption and distribution to target tissues.
Theoretical Considerations
The introduction of a fluorine atom generally increases lipophilicity, while a cyano group can either increase or decrease it depending on the molecular context. For 3-Cyano-3-fluorocyclobutanecarboxylic acid, the presence of both polar (carboxylic acid, cyano) and lipophilic (cyclobutane ring, fluorine) moieties suggests a moderate LogP value. Computational models predict a LogP in the range of 0.5 to 1.5, indicating a compound with a balance of hydrophilic and lipophilic character.
Experimental Determination of LogP: The Shake-Flask Method
The "shake-flask" method remains the gold standard for the experimental determination of LogP.[9]
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Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by stirring equal volumes of the two solvents overnight and then allowing them to separate.
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Sample Preparation: Accurately weigh a small amount of 3-Cyano-3-fluorocyclobutanecarboxylic acid and dissolve it in the aqueous phase to a known concentration.
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Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for Shake-Flask LogP Determination.
Acidity (pKa): Ionization State and its Impact
The acid dissociation constant (pKa) dictates the extent of a molecule's ionization at a given pH.[10] For an acidic compound like a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form. This property profoundly influences solubility, absorption, and receptor binding.
Theoretical Considerations
The electron-withdrawing effects of the fluorine and cyano groups are expected to increase the acidity of the carboxylic acid, thereby lowering its pKa compared to unsubstituted cyclobutanecarboxylic acid. Experimental data for the closely related cis- and trans-3-fluorocyclobutane-1-carboxylic acids show pKa values of 4.49 and 4.31, respectively.[4] This suggests that the pKa of 3-Cyano-3-fluorocyclobutanecarboxylic acid is likely to be in the range of 3.5 to 4.5.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of acidic and basic compounds.[10]
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Sample Preparation: Prepare a solution of 3-Cyano-3-fluorocyclobutanecarboxylic acid in water at a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Workflow for Potentiometric pKa Determination.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical factor for the absorption of orally administered drugs.[1] Poor solubility can lead to low bioavailability and therapeutic failure.
Theoretical Considerations
The presence of the polar carboxylic acid and cyano groups suggests that 3-Cyano-3-fluorocyclobutanecarboxylic acid should exhibit some degree of aqueous solubility. However, the nonpolar cyclobutane ring and the fluorine atom will counteract this. The overall solubility will be pH-dependent, increasing significantly at pH values above the pKa due to the formation of the more soluble carboxylate salt.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is also the standard for determining equilibrium solubility.[]
-
Sample Preparation: Add an excess amount of solid 3-Cyano-3-fluorocyclobutanecarboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a calibration curve.
-
Reporting: Report the solubility in units such as mg/mL or µg/mL at the specified temperature and pH.
Spectroscopic Characterization
While specific spectra for 3-Cyano-3-fluorocyclobutanecarboxylic acid are not available, the expected characteristic signals can be predicted based on its functional groups.
-
Infrared (IR) Spectroscopy:
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O-H stretch (carboxylic acid): A broad absorption in the region of 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C≡N stretch (nitrile): A sharp, medium-intensity absorption around 2240-2260 cm⁻¹.
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C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals corresponding to the protons on the cyclobutane ring, with chemical shifts and coupling patterns influenced by the adjacent electron-withdrawing groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: Resonances for the carbonyl carbon (around 170-180 ppm), the nitrile carbon (around 115-125 ppm), and the carbons of the cyclobutane ring, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.
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Conclusion
This technical guide has delineated the key physicochemical properties of 3-Cyano-3-fluorocyclobutanecarboxylic acid, providing a framework for its evaluation in a drug discovery context. While experimental data for this specific molecule is limited, the analysis of its structural analogs and the application of established predictive and experimental methodologies offer valuable insights. A thorough understanding and experimental validation of its lipophilicity, acidity, and solubility are critical next steps for any research program involving this compound. The provided protocols serve as a practical guide for obtaining these essential data points, enabling informed decision-making in the advancement of new therapeutic agents.
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